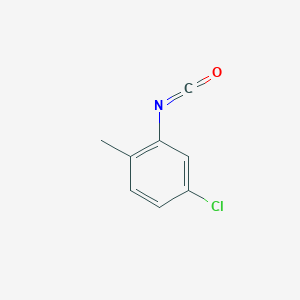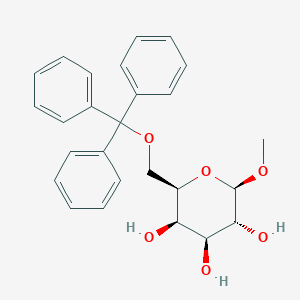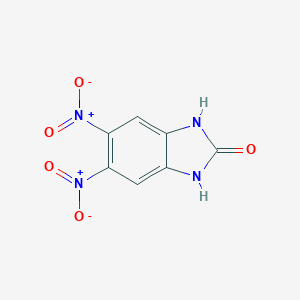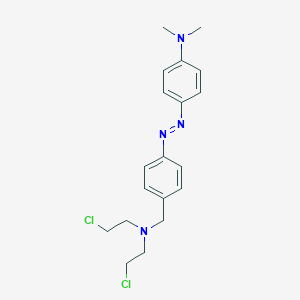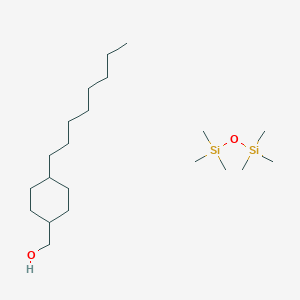
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Octylcyclohexyl)methanol; trimethyl(trimethylsilyloxy)silane, commonly known as OTS, is a widely used self-assembled monolayer (SAM) for surface modification. SAMs are thin films formed by the adsorption of molecules on a substrate. OTS SAMs have been used to modify various surfaces, including metals, semiconductors, and polymers, for a wide range of applications, such as electronics, biosensors, and microfluidics.
Wirkmechanismus
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes form through the adsorption of OTS molecules on a substrate. The molecules are oriented with the alkyl chains pointing away from the substrate and the hydroxyl group pointing towards the substrate. The resulting (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane is highly ordered and densely packed, with the alkyl chains forming a hydrophobic barrier on the surface.
Biochemische Und Physiologische Effekte
OTS has no known biochemical or physiological effects, as it is primarily used as a surface modifier.
Vorteile Und Einschränkungen Für Laborexperimente
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have several advantages for lab experiments, including their ease of synthesis, stability, and reproducibility. They also provide a well-defined surface for the study of molecular interactions. However, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have some limitations, such as their limited solubility in organic solvents and their sensitivity to humidity.
Zukünftige Richtungen
There are several future directions for the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes in scientific research. One direction is the development of new methods for the synthesis of OTS and other (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes. Another direction is the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes for the study of protein-protein interactions and the development of protein biosensors. Additionally, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes could be used to modify the surface of nanoparticles for drug delivery applications.
Synthesemethoden
OTS can be synthesized by the reaction of (4-octylcyclohexyl)magnesium bromide with trimethylchlorosilane, followed by the hydrolysis of the resulting trimethylsilyl ether with water. The product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
OTS has been extensively used in scientific research as a surface modifier for various applications. For example, it has been used to modify the surface of gold electrodes for electrochemical biosensors, to modify the surface of silicon substrates for microfluidic devices, and to modify the surface of glass substrates for the study of protein adsorption.
Eigenschaften
CAS-Nummer |
104519-19-9 |
|---|---|
Produktname |
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
Molekularformel |
C21H48O2Si2 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
(4-octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H30O.C6H18OSi2/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14;1-8(2,3)7-9(4,5)6/h14-16H,2-13H2,1H3;1-6H3 |
InChI-Schlüssel |
GQGUSUPCZSIJHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
Synonyme |
trans-4-Octylcyclohexylmethanol trimethylsilyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



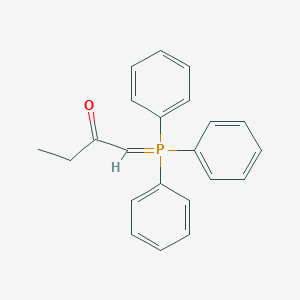
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
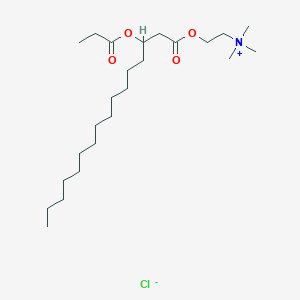
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
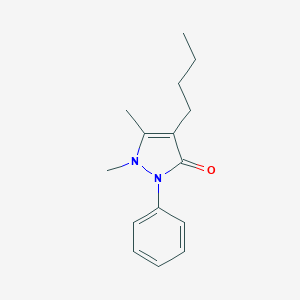
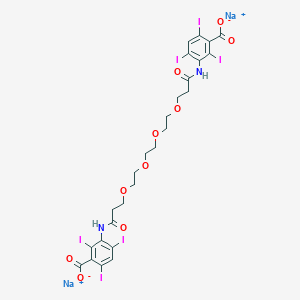
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
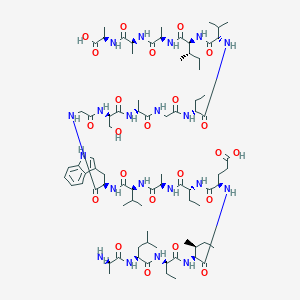
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
